ThioGlo 3

Description

Significance of Thiol Quantification in Biological Systems and Analytical Chemistry

Thiols, organic compounds containing a sulfhydryl (-SH) group, play a critical role in a multitude of biological processes. The most abundant low-molecular-weight thiol in mammalian cells is the tripeptide glutathione (B108866), which is central to antioxidant defense, detoxification of xenobiotics, and maintenance of the cellular redox state. Cysteine, an amino acid, is another vital thiol, serving as a key component of proteins and a precursor for glutathione synthesis. The quantification of these and other thiols is paramount in understanding cellular health and disease, as imbalances in thiol levels are associated with conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders. In analytical chemistry, the accurate measurement of thiols is crucial in pharmaceutical analysis, food science, and environmental monitoring.

Overview of Fluorogenic Probes for Thiol Detection

Fluorogenic probes are molecules that exhibit little to no native fluorescence but become highly fluorescent upon reaction with a specific analyte. For thiol detection, these probes are designed with a reactive moiety that specifically targets the sulfhydryl group. Upon reaction, a change in the probe's chemical structure occurs, leading to a significant "turn-on" of fluorescence. This approach offers high sensitivity and selectivity, making it superior to colorimetric methods in many applications. A variety of fluorogenic probes for thiols have been developed, often based on reactive groups such as maleimides, haloacetyls, and disulfides, each with distinct advantages in terms of reactivity, selectivity, and photophysical properties.

Historical Context and Development of ThioGlo 3

The development of fluorescent probes for thiols has been an ongoing effort to create reagents with improved sensitivity, selectivity, and stability. The "ThioGlo" series of reagents were developed as maleimide-based fluorescent probes designed for thiol quantification. Maleimides were identified as a highly effective functional group for reacting specifically with thiols under physiological conditions. This led to the synthesis and characterization of several ThioGlo derivatives, each with unique spectral properties. This compound was developed as part of this family, offering a specific excitation and emission profile suitable for various detection systems.

Rationale for this compound's Prominence in Specific Research Methodologies

This compound has gained prominence due to a combination of favorable characteristics. Its high selectivity for the sulfhydryl group minimizes interference from other nucleophiles present in complex biological samples. The reaction with thiols is rapid, allowing for timely analysis. Furthermore, the resulting thioether is a stable adduct, which is crucial for reproducible quantification, particularly in chromatographic methods. The significant fluorescence enhancement upon reaction provides a high signal-to-noise ratio, enabling the detection of low thiol concentrations. These attributes make this compound a robust tool for applications such as high-performance liquid chromatography (HPLC) and fluorometric assays.

Structure

3D Structure

Properties

Molecular Formula |

C25H15NO6 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

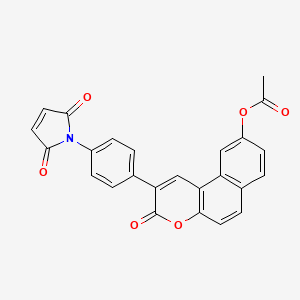

[2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxobenzo[f]chromen-9-yl] acetate |

InChI |

InChI=1S/C25H15NO6/c1-14(27)31-18-8-4-15-5-9-22-21(19(15)12-18)13-20(25(30)32-22)16-2-6-17(7-3-16)26-23(28)10-11-24(26)29/h2-13H,1H3 |

InChI Key |

YGQCLZOBVOQYNY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=CC3=C2C=C(C(=O)O3)C4=CC=C(C=C4)N5C(=O)C=CC5=O |

Synonyms |

9-acetoxy-2-(4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl)-3-oxo-3H-naphtho(2,1-b)pyran ThioGlo 3 |

Origin of Product |

United States |

Physicochemical Properties of Thioglo 3

ThioGlo 3, with the IUPAC name [2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxobenzo[f]chromen-9-yl] acetate (B1210297), is a compound with the chemical formula C₂₅H₁₅NO₆ and a molecular weight of 425.4 g/mol . nih.gov Its maleimide (B117702) group is the key functional moiety responsible for its reactivity towards thiols.

| Property | Value |

| IUPAC Name | [2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-3-oxobenzo[f]chromen-9-yl] acetate nih.gov |

| Chemical Formula | C₂₅H₁₅NO₆ nih.gov |

| Molecular Weight | 425.4 g/mol nih.gov |

| Excitation Maximum (adduct) | ~365 nm nih.govresearchgate.net |

| Emission Maximum (adduct) | ~445 nm nih.govresearchgate.net |

Molecular Mechanisms of Thioglo 3 S Fluorogenic Response to Thiol Analytes

Fundamental Principles of Thiol-Mediated Fluorescence Activation

ThioGlo 3 is a specialized fluorescent probe designed for the detection of thiols, also known as sulfhydryl-containing compounds. nih.gov The fundamental principle of its operation lies in a thiol-mediated transformation from a non-fluorescent state to a highly fluorescent one. researchgate.net In its native form, this compound exhibits minimal to no fluorescence. researchgate.net However, upon selective and rapid reaction with a thiol compound, it forms a new chemical entity known as a fluorescent adduct. nih.gov This chemical reaction triggers a significant enhancement in the molecule's fluorescence quantum yield, effectively acting as an "off-on" switch that signals the presence of the target analyte. nih.govresearchgate.net The core of this activation is the specific chemical reactivity of the maleimide (B117702) group within the this compound structure, which serves as the recognition and reaction site for thiols. nih.govnih.gov

Detailed Elucidation of the Michael Addition Reaction Mechanism

The covalent bond formation between this compound and a thiol analyte proceeds via a well-established organic reaction known as the Thia-Michael addition. nih.govscience.govnih.gov In this reaction, the thiol functional group (R-SH) acts as the nucleophile. The reaction is typically facilitated in a solution where a base can deprotonate the thiol to form a thiolate anion (R-S⁻). nih.govresearchgate.net This thiolate is a significantly more potent nucleophile than the neutral thiol.

The maleimide component of this compound contains an electron-deficient carbon-carbon double bond (an α,β-unsaturated carbonyl system), which functions as the Michael acceptor. science.govresearchgate.net The reaction mechanism involves the nucleophilic attack of the thiolate anion on one of the carbons of this double bond. nih.gov This step results in the formation of a stable carbon-sulfur bond, creating the thiol-ThioGlo 3 adduct and disrupting the electronic conjugation of the maleimide system. nih.gov

Intramolecular Photoinduced Electron Transfer (PET) Quenching in the Unreacted Probe

In its unreacted, "off" state, the fluorescence of the this compound fluorophore is suppressed by an intramolecular quenching mechanism. nih.gov A predominant process responsible for this quenching is Photoinduced Electron Transfer (PET). semanticscholar.orgwikipedia.orgrsc.org PET is a phenomenon where, upon excitation of the fluorophore by light, an electron is transferred from an electron-rich part of the molecule (the donor) to an electron-poor part (the acceptor), preventing the emission of a photon. wikipedia.org

In the case of this compound, the maleimide moiety functions as an efficient electron acceptor due to its electron-deficient nature. nih.gov When the fluorophore component of this compound absorbs a photon and enters an excited state, it can be deactivated non-radiatively by transferring an electron to the tethered maleimide group. nih.govalmacgroup.com This PET process effectively quenches the fluorescence, rendering the unreacted probe dark.

Release of Fluorescence Quenching upon Thiol Adduct Formation

The fluorogenic response of this compound is a direct consequence of the inhibition of the PET quenching mechanism upon reaction with a thiol. The Michael addition of a thiol to the maleimide's carbon-carbon double bond saturates it, thereby disrupting the π-system of the Michael acceptor. nih.gov This chemical modification fundamentally alters the electronic properties of the maleimide group, eliminating its ability to act as an electron acceptor. nih.gov

With the PET pathway blocked, the excited fluorophore is no longer able to transfer an electron to the maleimide-thiol adduct. almacgroup.com Consequently, the primary de-excitation pathway becomes the emission of a photon, resulting in a dramatic increase in fluorescence intensity. researchgate.netnih.gov This release of quenching is what allows for the sensitive detection of thiol analytes.

Kinetic Analysis of this compound Reactions with Biological Thiols

This compound is recognized for its rapid and selective reaction kinetics with biological thiols, making it a valuable tool for quantitative analysis, often in conjunction with techniques like high-performance liquid chromatography (HPLC). researchgate.netnih.gov The reaction typically reaches completion within minutes. nih.gov Studies have demonstrated its efficacy in detecting various biologically significant thiols.

The high sensitivity of this compound is evident in its low detection limits for various thiol compounds. For instance, when used as a derivatizing agent for glutathione (B108866) (GSH) in HPLC analysis, a detection limit of approximately 50 femtomoles (fmol) has been reported. researchgate.netnih.gov Further studies have showcased its utility for other thiols, highlighting its robust performance in complex biological matrices.

| Analyte | Detection Method | Detection Limit | Linear Range |

|---|---|---|---|

| Glutathione (GSH) | HPLC-Fluorescence | ~50 fmol | N/A |

| Thiocyl | HPLC-Fluorescence | 3 nM | 25 - 2500 nM |

| N-(2-mercaptopropionyl)-glycine (MPG) | HPLC-Fluorescence | 5.07 nM | 10 - 2500 nM |

This interactive table summarizes key kinetic and sensitivity parameters from studies using this compound for the detection of various thiol analytes. nih.govnih.govnih.gov

pH Dependency and Environmental Influences on Reaction Efficiency

The efficiency of the this compound reaction with thiols is significantly influenced by the pH of the medium. nih.govnih.gov The rate of the Michael addition is dependent on the concentration of the highly nucleophilic thiolate anion (RS⁻). According to the Henderson-Hasselbalch equation, the proportion of thiolate increases as the pH rises above the thiol's acid dissociation constant (pKa). Consequently, the reaction is generally more rapid under neutral to slightly basic conditions (pH ≥ 7). researchgate.netnih.gov

This pH dependency is also crucial for achieving selectivity in complex biological samples. For example, by maintaining a pH where amine groups are protonated (R-NH₃⁺) and thus non-nucleophilic, this compound can selectively react with thiols over the much more abundant amine-containing compounds like amino acids. researchgate.net Other environmental factors, such as solvent polarity and temperature, can also affect both the reaction kinetics and the fluorescence properties of the resulting adduct. researchgate.netmdpi.com For instance, fluorescence intensity can be sensitive to temperature fluctuations. usgs.gov

Spectroscopic and Photophysical Characterization for Optimized Analytical Performance

Excitation and Emission Spectra of ThioGlo 3 and its Thiol Adducts

This compound itself possesses little to no native fluorescence. nih.gov Its utility is realized after it forms a covalent adduct with a thiol-containing compound. This reaction disrupts the internal quenching mechanism of the maleimide (B117702) group, leading to a product with strong blue fluorescence.

The spectral properties of this compound-thiol adducts are consistent across various thiol compounds. The excitation maximum (λex) is typically observed in the range of 365 nm to 378 nm, while the emission maximum (λem) is consistently found at approximately 445 nm to 446 nm. researchgate.netscience.gov This allows for standardized instrument settings when analyzing different thiols. For instance, in high-performance liquid chromatography (HPLC) applications, this compound derivatives of various thiols, such as N-(2-Mercaptopropionyl)-glycine (MPG) and thiocyl, are reliably detected using an excitation wavelength of 365 nm and an emission wavelength of 445 nm. science.govnih.gov

Table 1: Excitation and Emission Maxima for this compound and its Thiol Adducts

| Compound | Excitation (λex) | Emission (λem) | Reference |

|---|---|---|---|

| This compound (unreacted) | ~378 nm | ~446 nm (product) | researchgate.net |

| This compound-MPG Adduct | 365 nm | 445 nm | |

| This compound-Thiocyl Adduct | 365 nm | 445 nm | science.gov |

| General Thiol Adducts | 365 nm | 445 nm | nih.gov |

Quantum Yield Enhancements Upon Thiol Conjugation

A defining characteristic of this compound is the dramatic increase in fluorescence quantum yield upon conjugation with a thiol. The unreacted probe exhibits minimal fluorescence, but after reacting with a sulfhydryl group, it is converted into a highly fluorescent product. nih.gov This significant enhancement in quantum yield is the basis for its high sensitivity in detecting thiols.

While specific quantum yield values for this compound adducts are not extensively detailed in the literature, it is established that the probe possesses a high quantum yield after the reaction occurs. nih.gov The ThioGlo family of reagents is generally characterized by high fluorescence quantum yields and large Stokes shifts. nih.gov For perspective, similar "off-on" maleimide-based probes have been reported to exhibit fluorescence quantum yield increases of several hundred-fold upon reaction with thiols. researchgate.net This property ensures that even small amounts of thiol can generate a detectable fluorescent signal above the background, contributing to the low detection limits achieved with this reagent.

Fluorescence Lifetime Measurements for Mechanistic Insights

Fluorescence lifetime is an intrinsic property of a fluorophore, representing the average time the molecule spends in the excited state before returning to the ground state. This parameter is generally independent of the probe concentration and fluorescence intensity, making it a robust tool for mechanistic studies.

Specific experimental fluorescence lifetime data for this compound-thiol adducts are not available in the reviewed scientific literature. However, the application of fluorescence lifetime imaging (FLIM) could provide significant mechanistic insights. For example, the fluorescence lifetime of a this compound adduct could be sensitive to its local microenvironment. Variations in lifetime might indicate whether the labeled thiol is part of a protein in a specific conformation, located in a lipid environment, or free in the aqueous cytosol. Such measurements could help differentiate between distinct pools of thiols within a biological system, offering a layer of information not available from intensity-based measurements alone.

Photostability Assessment in Diverse Research Environments

Photostability, or the resistance of a fluorophore to light-induced degradation (photobleaching), is a critical parameter for applications that require prolonged or intense light exposure, such as fluorescence microscopy. The ThioGlo family of reagents is reported to exhibit minimal photobleaching, a feature that enhances their utility in imaging studies. nih.gov

In addition to photostability, the chemical stability of the fluorescent adduct is crucial for assay reproducibility, particularly in quantitative methods involving chromatography. Studies have shown that this compound derivatives of different thiols exhibit excellent stability. For instance, the glutathione (B108866) (GSH) adduct is stable for at least one month when stored at 4°C, while the adducts of glutathione disulfide (GSSG) and cysteine (Cys) are stable for two weeks under the same conditions. nih.gov However, it is noted that the free, unreacted this compound probe can undergo hydrolysis, which is a consideration in experimental design and reagent handling.

Solvent Effects on Optical Properties and Reaction Kinetics

The local solvent environment can significantly influence the photophysical properties of a fluorophore, including its absorption and emission spectra, quantum yield, and fluorescence lifetime. For this compound, the reaction with thiols and subsequent detection are typically performed in mixed aqueous-organic solvents. For example, HPLC-based assays often use a mobile phase consisting of an acetonitrile (B52724) and water mixture. This indicates that the this compound-thiol adduct is stable and highly fluorescent in such environments.

While detailed studies on the solvatochromic properties of this compound are not extensively documented, the principles of fluorescence suggest that solvent polarity can alter the energy levels of the excited state, potentially causing shifts in emission wavelength (Stokes shift) and changes in fluorescence intensity. The kinetics of the Michael addition reaction between the this compound maleimide group and a thiol are also influenced by the solvent and pH, with the reaction proceeding efficiently under physiological pH conditions. The choice of solvent is therefore a critical parameter to optimize for specific applications to ensure efficient derivatization and maximal fluorescence signal.

Quantitative Spectroscopic Analysis for Assay Development

This compound has proven to be an effective reagent for the development of sensitive and quantitative assays for a variety of biological thiols. Its high reactivity and the significant fluorescence turn-on upon forming an adduct allow for very low detection limits. Assays are typically based on pre-column derivatization followed by separation and quantification using reverse-phase HPLC with fluorescence detection. science.gov

These methods demonstrate excellent performance characteristics, including wide linear ranges and low limits of detection (LOD), often in the low nanomolar (nM) or high femtomole (fmol) range. nih.govscience.gov The precision of these assays is also high, with low coefficients of variation for both within-run and between-run measurements.

Table 2: Performance Characteristics of this compound-Based Thiol Assays

| Analyte | Linear Range | Limit of Detection (LOD) | Analytical Method | Reference |

|---|---|---|---|---|

| MPG | 10–2500 nM | 5.07 nM | HPLC-FLD | |

| Thiocyl | 25–2500 nM | 3 nM | HPLC-FLD | science.gov |

| GSH | Not specified | 50 fmol | HPLC-FLD | nih.gov |

| Cysteine | Not specified | 50 fmol | HPLC-FLD | nih.gov |

Advanced Methodological Applications of Thioglo 3 in Academic Research

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection

ThioGlo 3 has emerged as a valuable tool in academic research for the sensitive and specific quantification of low molecular weight thiols. Its application in High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers significant advantages, including high sensitivity and rapid analysis times. This is primarily due to this compound being a fluorogenic maleimide (B117702) dye that exhibits minimal fluorescence until it reacts with the sulfhydryl group of thiols, thereby reducing background noise and enhancing detection limits.

Pre-Column Derivatization Protocols for Thiol Quantification

The use of this compound in HPLC analysis necessitates a pre-column derivatization step, where the dye reacts with the thiol-containing analytes to form highly fluorescent adducts. This reaction is typically rapid and selective for sulfhydryl groups. The resulting fluorescent derivatives can then be readily separated and quantified using reverse-phase HPLC with fluorescence detection.

A general protocol for the pre-column derivatization of thiols in biological samples with this compound involves the following steps:

Sample Preparation: Biological samples, such as plasma, tissue homogenates, or cell lysates, are first treated to precipitate proteins, often using an acid like trichloroacetic acid. This step is crucial to prevent interference from protein thiols and to ensure a clean sample for HPLC analysis.

Reduction of Disulfides (Optional): To measure the total thiol content, including the oxidized forms (disulfides), a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to the sample. This step reduces any disulfide bonds back to their free thiol forms, making them available for derivatization.

Derivatization Reaction: The prepared sample is then mixed with a solution of this compound. The reaction is typically carried out at a specific pH and temperature to ensure optimal and complete derivatization.

Quenching and Stabilization: After a set incubation period, the reaction may be stopped or stabilized, often by adjusting the pH. The derivatized samples are then ready for injection into the HPLC system.

The fluorescent adducts formed are stable, allowing for consistent and reproducible analysis. The excitation and emission wavelengths for the this compound-thiol adducts are typically around 365 nm and 445 nm, respectively, providing a clear and strong signal for detection.

Separation and Detection of Specific Low Molecular Weight Thiols (e.g., Glutathione (B108866), Cysteine, Homocysteine)

Once derivatized, the this compound-thiol adducts can be effectively separated using reverse-phase HPLC. A C18 column is commonly employed as the stationary phase, and the mobile phase typically consists of a gradient of an aqueous buffer (often containing an acid like acetic or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. This gradient allows for the separation of different thiol adducts based on their polarity.

The retention times of the derivatized thiols are specific under defined chromatographic conditions, allowing for their identification and quantification. For instance, a typical separation might elute cysteine, homocysteine, and glutathione in a sequential manner. The high sensitivity of fluorescence detection enables the quantification of these thiols at very low concentrations, often in the nanomolar to femtomolar range. nih.gov

| Thiol | Typical Mobile Phase Composition | Stationary Phase |

| Glutathione | Acetonitrile:Water (75:25) with acetic acid and phosphoric acid (1 mL/L) | C18 |

| Cysteine | Gradient of aqueous buffer and acetonitrile/methanol | C18 |

| Homocysteine | Gradient of aqueous buffer and acetonitrile/methanol | C18 |

Method Validation for Reproducibility and Sensitivity in Research Samples

The analytical methods employing this compound for thiol quantification have been validated in various research settings, demonstrating their reliability and robustness. Key validation parameters that have been assessed include linearity, precision (repeatability and intermediate precision), accuracy, and sensitivity (limit of detection and limit of quantification).

For example, a study using this compound for the determination of N-(2-mercaptopropionyl)-glycine (MPG) in biological tissues reported a linear calibration curve over a range of 10-2500 nM with a correlation coefficient (r) of 0.999. magtech.com.cn The within-run and between-run precision, measured as the coefficient of variation (CV), were found to be 0.3% and 2.1%, respectively, indicating high reproducibility. magtech.com.cn The detection limit for MPG was determined to be 5.07 nM per 20 µL injection volume. magtech.com.cn Similarly, for glutathione (GSH), the within-run coefficient of variation ranges from 1.08 to 2.94%, and the between-run coefficient of variation is between 4.31-8.61%. nih.gov The detection limit for GSH has been reported to be as low as 50 fmol. nih.gov

These validation data underscore the suitability of this compound-based HPLC methods for the accurate and sensitive quantification of thiols in complex biological matrices.

| Validation Parameter | Glutathione (GSH) | N-(2-mercaptopropionyl)-glycine (MPG) |

| Linearity Range | - | 10-2500 nM |

| Correlation Coefficient (r) | - | 0.999 |

| Within-Run Precision (CV%) | 1.08 - 2.94% | 0.3% |

| Between-Run Precision (CV%) | 4.31 - 8.61% | 2.1% |

| Detection Limit | ~50 fmol | 5.07 nM |

Development and Optimization of Cell-Free Enzymatic Assays

This compound is also a valuable reagent for the development of cell-free enzymatic assays, particularly for enzymes that catalyze reactions involving the production or consumption of thiol-containing substrates. The increase or decrease in fluorescence upon reaction with this compound provides a direct measure of the enzyme's activity.

Monitoring Enzyme Activities Generating or Consuming Thiol Substrates (e.g., LpxA, Glutathione Reductase, CARM1)

LpxA: A notable application of this compound is in the enzymatic assay for UDP-N-acetylglucosamine acyltransferase (LpxA), an essential enzyme in the biosynthesis of lipid A. The LpxA-catalyzed reaction involves the transfer of an acyl group from an acyl carrier protein (ACP) to UDP-GlcNAc. This process releases a free holo-ACP, which contains an exposed thiol group. This compound can then react with this newly formed thiol, leading to an increase in fluorescence that is directly proportional to the LpxA activity. thermofisher.com This assay provides a continuous and sensitive method for studying LpxA kinetics and for screening potential inhibitors.

Glutathione Reductase: Glutathione reductase is a key enzyme in the cellular antioxidant defense system, catalyzing the reduction of glutathione disulfide (GSSG) to reduced glutathione (GSH) using NADPH as a cofactor. The activity of glutathione reductase can be monitored by measuring the rate of GSH production. While traditional assays often monitor the consumption of NADPH spectrophotometrically, a fluorescence-based assay using this compound can be employed to directly detect the formation of the thiol-containing product, GSH. nih.gov The increase in fluorescence over time would be directly proportional to the enzyme's activity.

CARM1: Coactivator-associated arginine methyltransferase 1 (CARM1) is a protein arginine methyltransferase that plays a crucial role in transcriptional regulation. The enzymatic reaction catalyzed by CARM1 involves the transfer of a methyl group from S-adenosylmethionine (SAM) to an arginine residue on a substrate protein, producing S-adenosylhomocysteine (SAH). This reaction does not directly involve the production or consumption of a free thiol. Therefore, this compound is not a suitable reagent for the direct measurement of CARM1 activity. Assays for CARM1 typically rely on the detection of the methylated product or the co-product SAH, often using methods such as radioisotope labeling, antibody-based detection, or coupled enzymatic assays.

High-Throughput Screening Applications for Enzyme Inhibitors

The fluorescence-based nature of this compound assays makes them highly amenable to high-throughput screening (HTS) for the discovery of enzyme inhibitors. The simplicity of the "mix-and-read" format, where the change in fluorescence is the readout, allows for the rapid screening of large compound libraries.

For instance, a this compound-based assay has been successfully optimized for the HTS of inhibitors of a nuclear receptor-binding SET domain-containing protein 1 (NSD1), a methyltransferase. In this assay, the production of S-adenosylhomocysteine (SAH) by the methyltransferase is coupled to the generation of a free thiol by SAH hydrolase. This compound then reacts with this thiol, producing a fluorescent signal. Inhibitors of the methyltransferase will therefore lead to a decrease in fluorescence. This assay format has demonstrated excellent performance in a 384-well plate format, with a high signal-to-background ratio and robustness, making it suitable for large-scale screening campaigns.

The key advantages of using this compound in HTS include:

High Sensitivity: Allows for the use of low enzyme and substrate concentrations, which is cost-effective.

Low Background: The fluorogenic nature of the probe minimizes background fluorescence, leading to a high signal-to-noise ratio.

Continuous or Endpoint Readout: The assay can be adapted for both kinetic and endpoint measurements.

Miniaturization: The assay can be readily miniaturized to 384-well or even 1536-well plate formats, increasing throughput and reducing reagent consumption.

| Enzyme | Assay Principle | Application |

| LpxA | Detection of free holo-ACP thiol product | Enzyme kinetics, inhibitor screening |

| Glutathione Reductase | Detection of GSH product | Monitoring antioxidant enzyme activity |

| NSD1 (Methyltransferase) | Coupled assay detecting SAH via thiol generation | High-throughput screening of inhibitors |

Fluorescent Labeling of Thiol-Containing Proteins and Peptides in Research

This compound is a maleimide-based fluorescent dye utilized in research for the covalent labeling of thiol-containing proteins and peptides. The maleimide group reacts selectively with the sulfhydryl (-SH) group of cysteine residues, forming a stable thioether bond. This specificity allows for the targeted labeling of proteins and peptides at cysteine sites, which is advantageous due to the relatively lower abundance of cysteine compared to other reactive amino acid residues like lysine. jenabioscience.com

The process of labeling involves the incubation of the protein or peptide sample with this compound. Upon reaction with a thiol, the non-fluorescent this compound molecule undergoes a structural change that results in a highly fluorescent product. This fluorogenic property is beneficial as it minimizes background fluorescence from unreacted dye, thereby enhancing the signal-to-noise ratio.

In proteomic research, the fluorescent labeling of proteins prior to separation is a common practice. utmb.edu this compound can be used for such applications, enabling the visualization and quantification of proteins in various analytical techniques, including gel electrophoresis and chromatography. For instance, after labeling, protein samples can be separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the fluorescently tagged proteins can be visualized using a fluorescence scanner. This allows for the sensitive detection of protein bands without the need for traditional staining methods like Coomassie Brilliant Blue or silver staining.

Furthermore, the labeling of peptides with this compound is employed in peptide mapping and protein identification. researchgate.net Following enzymatic digestion of a protein, the resulting peptide mixture can be labeled with this compound and then analyzed by techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection. nih.gov This approach aids in identifying cysteine-containing peptides and can be compatible with subsequent mass spectrometry analysis for protein identification. utmb.eduresearchgate.net

The choice of a thiol-reactive dye like this compound is often preferred for studies investigating protein structure, function, and interactions, where the specific location of the label is critical. jenabioscience.com The covalent nature of the bond ensures that the fluorescent tag remains attached to the protein or peptide throughout the experimental workflow.

Applications in Investigating Cellular Thiol Homeostasis

Monitoring Intracellular Thiol Levels in Cultured Cell Lines as a Research Tool

This compound serves as a valuable research tool for monitoring intracellular thiol levels in cultured cell lines. nih.govnih.gov Thiols, such as the abundant tripeptide glutathione (GSH), play a critical role in maintaining cellular redox balance and protecting cells from oxidative damage. nih.gov The ability to quantify intracellular thiol concentrations is therefore essential for understanding cellular physiology and the effects of various stimuli.

The process typically involves incubating live cells with this compound. The probe is cell-permeable and, once inside the cell, reacts with intracellular thiols to produce a fluorescent signal. The intensity of this fluorescence can be measured using techniques like flow cytometry or fluorescence microscopy, providing a quantitative assessment of the total thiol content within individual cells or cell populations. nih.gov This allows researchers to investigate dynamic changes in thiol levels in response to experimental treatments. nih.gov

For example, researchers can expose cultured cells to compounds that are known to induce oxidative stress and then use this compound to measure the subsequent depletion of intracellular thiols. Conversely, the probe can be used to assess the efficacy of antioxidant compounds in restoring or maintaining thiol levels. These types of assays are crucial in fields such as toxicology, pharmacology, and cancer biology.

It is important to note that while this compound reacts with a broad range of thiols, it does not typically differentiate between different thiol-containing molecules like glutathione, cysteine, and protein thiols. Therefore, it is often used to measure the total cellular thiol pool. For more specific analysis of individual thiol species, this compound-based measurements are often complemented with other analytical methods, such as high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

Assessment of Redox Status in Experimental Cellular Models

By quantifying the total thiol pool, this compound provides an important indicator of the cell's reductive capacity. A decrease in the fluorescence signal from this compound-labeled cells suggests a depletion of cellular thiols and a shift towards a more oxidized state. This information is critical for understanding the mechanisms of cellular damage and survival in response to various stressors.

In research, this application of this compound is used to study the effects of pro-oxidant and antioxidant compounds on cellular redox homeostasis. For instance, the probe can be used to screen for compounds that protect cells from oxidative damage by preserving the intracellular thiol pool. Furthermore, it can be employed to investigate the role of oxidative stress in cellular processes such as apoptosis (programmed cell death), where changes in thiol levels are known to occur. nih.gov

The data obtained from this compound assays can be correlated with other markers of oxidative stress, such as the formation of reactive oxygen species (ROS) and the oxidation of lipids and proteins, to provide a comprehensive picture of the cellular redox environment. This multi-faceted approach is essential for elucidating the complex interplay of factors that govern cellular redox signaling and control.

Microfluidic Systems for Real-Time Thiol Detection

This compound has been integrated into microfluidic systems to enable the real-time detection of thiols. jenabioscience.com Microfluidic devices, also known as lab-on-a-chip systems, offer several advantages for chemical and biological analysis, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening.

In a typical microfluidic setup for thiol detection, a solution containing this compound is mixed with the sample within the microchannels of the device. The reaction between this compound and any thiols present in the sample leads to the generation of a fluorescent signal. This fluorescence can be detected in real-time as the mixture flows through a detection zone on the chip, often using an integrated fluorescence microscope or a photodetector.

This technology has potential applications in various research areas. For example, it can be used to continuously monitor thiol concentrations in cell culture media, providing insights into cellular metabolism and oxidative stress over time. It could also be adapted for the rapid screening of enzyme inhibitors that affect thiol-containing enzymes.

The combination of this compound's fluorogenic properties with the precise fluid control and automation capabilities of microfluidic systems offers a powerful platform for dynamic studies of thiol chemistry and biology. This approach allows for the acquisition of kinetic data that would be difficult to obtain using traditional batch-based methods.

Comparative Analysis and Limitations of Thioglo 3

Comparison with Other Maleimide-Based Fluorescent Thiol Probes (e.g., ThioGlo 1, ThioGlo 5)

ThioGlo 3 belongs to a family of commercially available fluorescent thiol probes that includes ThioGlo 1 and ThioGlo 5. researchgate.net These probes share a common maleimide (B117702) functional group that reacts with the sulfhydryl group of thiols, but they differ in their fluorophore structures, which results in distinct spectral properties. researchgate.net

| Probe | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| ThioGlo 1 | 379 nm | 513 nm |

| This compound | 378 nm | 446 nm |

| ThioGlo 5 | 365 nm | 536 nm |

Differential Reactivity and Selectivity Profiles

The reactivity of maleimide-based probes is centered on the Michael addition reaction with the thiol group. researchgate.net The selectivity of these probes for thiols over other nucleophilic species present in biological samples is a critical aspect of their utility. While generally selective for thiols, the specific reactivity can be influenced by the structure of the thiol and the surrounding molecular environment. researchgate.netnih.gov

A notable difference in reactivity has been observed with ThioGlo 1, which exhibits a reduced fluorescence response when reacting with thiols that have a neighboring free amino group, such as the amino acid cysteine. nih.gov This phenomenon can complicate the quantification of specific thiols in a mixture. While direct comparative studies on the fluorescence response of this compound with cysteine versus other thiols are not extensively detailed in the available literature, its successful application in quantifying various thiols in biological matrices suggests a robust performance. nih.govresearchgate.net The choice of probe can, therefore, depend on the specific thiol of interest and the composition of the sample.

The selectivity of this compound allows for the derivatization of the thiol moiety specifically, which can help to eliminate interference from a large number of amine-containing compounds present in biological samples. researchgate.net

Advantages in Sensitivity and Reaction Kinetics

This compound has demonstrated significant advantages in terms of sensitivity and the speed of its reaction with thiols. researchgate.netchemicalbook.com

High Sensitivity: In high-performance liquid chromatography (HPLC) based assays, this compound has been shown to achieve a detection limit as low as 50 femtomoles (fmol) for glutathione (B108866) (GSH) derivatives. researchgate.netchemicalbook.com This level of sensitivity is crucial for detecting the low concentrations of thiols often found in biological samples. nih.govresearchgate.netchemicalbook.com

Rapid Reaction Kinetics: The reaction between this compound and thiols is rapid, typically reaching completion within 2 to 5 minutes. researchgate.net This fast reaction time is advantageous for high-throughput analysis and minimizes the potential for sample degradation during preparation. chemicalbook.com

Compared to other fluorescent probes like N-(1-pyrenyl)maleimide (NPM), this compound offers comparable sensitivity but with the added benefit of being more resistant to hydrolysis. chemicalbook.com This resistance to breakdown in aqueous environments leads to fewer interfering peaks in chromatographic analyses. chemicalbook.com

Cross-Reactivity with Other Nucleophilic Species (e.g., Sulfite) and Mitigation Strategies

A significant limitation of maleimide-based probes is their potential for cross-reactivity with other nucleophilic species. Sulfite (B76179), an anion that can be present in certain biological and food samples, is known to react with ThioGlo 1 to form a fluorescent adduct with similar spectral characteristics to the thiol adduct, leading to potential interference. caymanchem.com

Given the shared maleimide chemistry, it is plausible that this compound may also exhibit some degree of cross-reactivity with sulfite and other strong nucleophiles. The primary strategy to mitigate this interference is the use of chromatographic separation techniques, such as HPLC, prior to fluorescence detection. nih.gov This allows for the separation of the this compound-thiol adduct from any potential adducts formed with interfering species, ensuring accurate quantification.

Stability and Storage Considerations for Research Applications

The stability of both the this compound reagent and its thiol adducts is a crucial factor for obtaining reproducible results in research applications.

Reagent Stability: Fluorescent reagents are often sensitive to light, temperature, and moisture. While specific stability data for the this compound reagent is not extensively detailed in the provided search results, general guidelines for storing such reactive compounds recommend keeping them in a cool, dark, and dry place. Following the manufacturer's specific storage instructions is paramount.

Adduct Stability: The fluorescent adducts formed between this compound and thiols have been shown to be stable. For instance, glutathione derivatives of this compound remain stable for at least one month when stored at 4°C. chemicalbook.com This stability is advantageous as it allows for flexibility in the timing of analysis after sample derivatization.

Adherence to proper storage and handling protocols is essential to maintain the integrity and reactivity of the this compound probe and to ensure the accuracy of the experimental data.

Theoretical and Computational Investigations of Thioglo 3 Interactions

Quantum Chemical Calculations for Understanding Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in dissecting the reaction pathways of ThioGlo 3 with thiol-containing analytes. This compound is a maleimide (B117702) derivative, and its reaction with thiols proceeds primarily via a Michael addition mechanism chemicalbook.com. DFT studies can illuminate the energetic landscape of this reaction, identifying transition states, activation energies, and intermediate structures rsc.orgresearchgate.netescholarship.org.

For maleimide derivatives, the high reactivity stems from the ring strain in the maleimide olefin and the cis-conformation of its carbonyl groups, which enhance its electrophilicity, making it highly susceptible to nucleophilic attack by thiols benchchem.com. Quantum chemical calculations can precisely model the electron-deficient nature of the maleimide double bond and the nucleophilic attack by the thiol's sulfur atom, leading to the formation of a stable thioether adduct. Such calculations can also investigate the influence of solvent environments on reaction rates and selectivity, revealing how polar versus non-polar solvents might affect the reaction pathway benchchem.com. Furthermore, frontier molecular orbital (FMO) analysis can provide insights into the reactivity by examining the highest occupied molecular orbital (HOMO) of the thiol and the lowest unoccupied molecular orbital (LUMO) of this compound, predicting the most favorable sites for interaction researchgate.net.

Molecular Dynamics Simulations of Probe-Analyte Binding Dynamics

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic interactions between this compound and its target analytes, such as thiols, in a simulated physiological environment. While specific MD studies on this compound are not extensively detailed in the provided search results, the general application of MD in understanding probe-analyte binding is well-established mdpi.comnih.govnih.govdovepress.com.

MD simulations can provide atomistic insights into the conformational changes of this compound upon approaching and binding to a thiol. This includes observing the flexibility of the probe, how it accommodates the incoming analyte, and the specific non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions) that precede the covalent Michael addition mdpi.comnih.gov. By simulating the binding and dissociation events over various timescales, MD can help characterize binding affinities and kinetics, even for fast reactions dovepress.com. Such simulations could also shed light on the "turn-on" fluorescence mechanism, correlating structural rearrangements upon thiol conjugation with changes in the electronic structure that lead to fluorescence enhancement.

Prediction of Spectroscopic Properties and Fluorogenic Responses

Computational methods, particularly time-dependent Density Functional Theory (TD-DFT), are invaluable for predicting the spectroscopic properties of this compound and its thiol adducts, thereby aiding in the understanding of its fluorogenic response. This compound exhibits low intrinsic fluorescence, with a significant increase in fluorescence (e.g., ThioGlo 1 shows a ~50-fold increase) upon reaction with thiols chemicalbook.com. This "turn-on" mechanism is a key feature of its utility.

Experimentally, this compound derivatives display excitation maxima around 365 nm and emission maxima around 445 nm when reacted with thiols acs.orgnih.govnih.gov. For ThioGlo 1, the excitation/emission maxima are reported as 384/513 nm chemicalbook.comcaymanchem.com.

Computational approaches can predict absorption and emission spectra, oscillator strengths, and quantum yields, providing a theoretical basis for these observed properties researchgate.netmdpi.com. By comparing the electronic transitions of the non-reactive this compound with its thiol-adduct, computational models can identify the specific molecular changes that lead to the shift in absorption and emission wavelengths and the dramatic increase in fluorescence intensity. This often involves understanding changes in intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) mechanisms, which are common in fluorogenic probes acs.orgmdpi.commdpi.com.

Table 1: Reported Spectroscopic Properties of ThioGlo Probes

| Probe Name | Excitation Wavelength (λex) | Emission Wavelength (λem) | Fluorescence Increase (upon reaction) |

| This compound | 365 nm acs.orgnih.govnih.gov | 445 nm acs.orgnih.govnih.gov | Significant "turn-on" chemicalbook.com |

| ThioGlo 1 | 384 nm chemicalbook.comcaymanchem.com | 513 nm chemicalbook.comcaymanchem.com | ~50-fold chemicalbook.com |

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Computational modeling is a powerful approach for conducting Structure-Activity Relationship (SAR) studies on this compound and its analogues. In silico SAR studies aim to correlate structural features of a compound with its biological or chemical activity, enabling the rational design of improved probes nih.govresearchgate.netnih.gov.

For this compound, computational SAR would involve:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing mathematical models that relate molecular descriptors (e.g., electronic, steric, hydrophobic properties) of this compound derivatives to their reactivity with thiols, fluorescence quantum yield, or selectivity nih.govresearchgate.net. This can identify key structural motifs that enhance or diminish the desired properties.

Molecular Docking: Simulating the binding of various this compound analogues to target thiol-containing biomolecules (e.g., proteins with cysteine residues) to predict binding poses and affinities. While this compound forms a covalent bond, docking can still be used to understand initial recognition and proximity effects researchgate.net.

Virtual Screening and Library Design: Using computational models to screen large virtual libraries of this compound derivatives to identify promising candidates with optimized properties before experimental synthesis u-tokyo.ac.jp.

These computational SAR studies can guide medicinal chemists in modifying the core structure of this compound to achieve desired improvements, such as enhanced reactivity with specific thiols, improved signal-to-noise ratio, or altered spectral characteristics for multiplexing applications.

Future Directions and Emerging Research Avenues for Thioglo 3

Development of Next-Generation ThioGlo Variants with Enhanced Properties

The development of next-generation ThioGlo variants focuses on improving key photophysical and chemical properties to overcome current limitations and expand their utility. While ThioGlo 3 itself offers a substantial 156-fold increase in fluorescence quantum yield upon thiol reaction, other related probes, such as ThioGlo 1 and ThioGlo 5, exhibit 61-fold and 28-fold increases, respectively mdpi.commerckmillipore.com. A notable advancement is the "Thiol Fluorescent Probe IV" (sometimes referred to in contexts alongside ThioGlo series), a coumarin (B35378) cis-acrylate derivative, which demonstrates a remarkable 470-fold increase in fluorescence quantum yield upon 1:1 Michael adduct formation with thiols, with excitation at 400 nm and emission at 465 nm. This probe also boasts a high sensitivity with a detection limit of ≤0.5 nM for GSH merckmillipore.com.

Future efforts are directed towards designing probes with:

Higher Sensitivity and Selectivity: Achieving even lower detection limits and improved specificity for particular thiol species (e.g., cysteine, homocysteine, glutathione) in complex biological mixtures remains a priority mdpi.comsioc-journal.cnnih.gov. Strategies involve modulating intramolecular photoinduced electron transfer (PET) quenching and incorporating specific recognition units mdpi.com.

Faster Reaction Kinetics: Developing probes that react even more rapidly with thiols (this compound reacts within 2-5 minutes mdpi.comsioc-journal.cn) would enable the capture of transient thiol fluctuations in dynamic biological systems.

Extended Wavelengths: Designing probes that operate in the red or near-infrared (NIR) regions of the spectrum would facilitate deeper tissue penetration and minimize autofluorescence interference in live-cell and in vivo imaging applications nih.gov.

Improved Photostability: Enhancing the resistance of fluorescent adducts to photobleaching is crucial for prolonged imaging experiments and quantitative analysis merckmillipore.com.

Tailored Fluorescence Quantum Yields and Stokes Shifts: Fine-tuning the electronic structure of the fluorophore by incorporating electron-donating or electron-withdrawing groups can optimize fluorescence intensity and quantum yield nih.govrsc.org. Large Stokes shifts (e.g., 172 nm for Bibc-DNBS, another advanced probe mdpi.com) are desirable as they reduce spectral overlap between excitation and emission, improving signal-to-noise ratios merckmillipore.commdpi.comresearchgate.net.

Table 1: Comparative Fluorescence Properties of ThioGlo Variants and Related Probes

| Probe Name | Excitation (λex) (nm) | Emission (λem) (nm) | Fluorescence Quantum Yield Increase (Fold) | Detection Limit (GSH) | Reaction Time (with Thiols) |

| ThioGlo 1 | 379 mdpi.com | 513 mdpi.com | 61 mdpi.commerckmillipore.com | Not specified | Not specified |

| This compound | 378 mdpi.com | 446 mdpi.com | 156 mdpi.commerckmillipore.com | 50 fM (derivative) mdpi.com | 2-5 min mdpi.comsioc-journal.cn |

| ThioGlo 5 | 365 mdpi.com | 536 mdpi.com | 28 mdpi.commerckmillipore.com | Not specified | Not specified |

| Thiol Fluorescent Probe IV* | 400 merckmillipore.com | 465 merckmillipore.com | 470 merckmillipore.com | ≤0.5 nM merckmillipore.com | 3 msec (t1/2 with 2-ME) merckmillipore.com |

*Note: "Thiol Fluorescent Probe IV" is a distinct probe that demonstrates significantly enhanced properties compared to the ThioGlo series, indicating the direction of next-generation probe development.

Integration into Novel Analytical Platforms and Biosensors

This compound has been successfully integrated into high-performance liquid chromatography (HPLC) systems for highly sensitive thiol detection in biological samples, with reported detection limits for N-(2-mercaptopropionyl)-glycine (MPG) as low as 5.07 nM merckmillipore.comresearchgate.netnih.govnih.gov. The future involves extending its integration into more advanced and miniaturized analytical platforms and biosensors for real-time, high-throughput, and in situ analysis.

Key areas of integration include:

Microfluidic Devices: Combining this compound's reactivity with microfluidic platforms can enable rapid, low-volume, and automated thiol analysis, which is crucial for high-throughput screening and point-of-care diagnostics rsc.orgnih.govresearchgate.netgrc.org.

Electrochemical Biosensors: While this compound is a fluorescent probe, the principles of its thiol reactivity could inspire the design of hybrid systems or be used as a readout mechanism in electrochemical biosensors. These biosensors offer advantages in terms of sensitivity, portability, and direct electrical signal generation nih.govresearchgate.netgrc.orgresearchgate.netiapchem.org.

Photonic Integrated Biosensors: These platforms, which combine micro-photonics and micro/optofluidics, offer unparalleled sensitivity and reproducibility for detecting tiny mass changes or fluorescence signals. Integrating this compound or its enhanced variants into such systems could revolutionize drug screening and diagnostics by enabling highly sensitive, label-free, or fluorescence-based detection of thiols lionix-international.com.

Cell-Based Biosensors: Genetically encoded, protein-based fluorescent biosensors are emerging for real-time sensing of metabolites in living systems nih.gov. While this compound is a synthetic probe, its chemical principles could inform the design of such biosensors or be used in conjunction with them for comprehensive thiol profiling in live cells.

Expansion of Applications in Redox Biology and Oxidative Stress Research

Thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and N-acetylcysteine (NAC), are fundamental to maintaining cellular redox homeostasis and play critical roles as antioxidants aai.orgnih.govphysiology.orgnih.gov. This compound has been instrumental in quantifying these low molecular weight thiols and investigating their involvement in processes like T lymphocyte proliferation and responses to oxidative stress aai.orgphysiology.orgcdc.gov. Oxidative stress, defined as an imbalance between oxidants and antioxidants, leads to disruptions in redox signaling and potential molecular damage nih.govnih.gov.

Future applications of this compound and its advanced derivatives in redox biology and oxidative stress research include:

Elucidating Complex Redox Signaling Pathways: this compound can continue to be a tool for understanding how site-specific covalent modifications of the cysteinyl proteome (the "cysteinome") influence cellular sensing, signaling, and adaptation to environmental cues and threats grc.org.

Real-time Monitoring of Oxidative Stress Dynamics: Advanced ThioGlo probes can be employed to monitor dynamic changes in biothiol levels in real-time within living cells and organisms, providing insights into the progression and resolution of oxidative stress conditions mdpi.comnih.govrsc.org. This includes studying the interplay between thiol redox status and the production of reactive oxygen species (ROS) nih.govrsc.org.

Investigating Disease Pathogenesis: By precisely quantifying thiol levels and redox states, researchers can gain a deeper understanding of the role of thiol dysregulation in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer wsu.edu. For instance, studies have shown a correlation between thiol levels and the severity of conditions like acne vulgaris, suggesting potential for antioxidant interventions nih.gov.

Drug Discovery and Development: this compound can serve as a valuable tool in screening for novel antioxidant compounds or drugs that modulate thiol-based redox pathways. High-throughput assays utilizing ThioGlo variants could accelerate the identification of therapeutic agents that restore redox balance or protect against oxidative damage nih.gov.

Methodological Advancements for Subcellular Thiol Profiling

While methods like HPLC-MS/MS allow for comprehensive thiol profiling by simultaneously determining various sulfur-containing metabolites in cell lines, providing a "thiol fingerprint" nih.govrsc.org, the precise mapping of thiol distribution and dynamics at the subcellular level remains a significant challenge mdpi.com.

Methodological advancements for subcellular thiol profiling using this compound and future fluorescent probes are focused on:

Organelle-Specific Targeting: Developing ThioGlo variants that selectively accumulate in specific subcellular compartments (e.g., mitochondria, lysosomes, endoplasmic reticulum) would enable the measurement of localized thiol pools and their unique redox environments mdpi.comnih.gov. For example, probes like TBONES have been reported for lysosomal thiol imaging in live cells nih.gov.

Live-Cell Imaging Techniques: Integrating ThioGlo probes with advanced microscopy techniques, such as confocal fluorescence microscopy, allows for real-time visualization of thiol dynamics and distribution within intact living cells, providing insights into the spatial and temporal regulation of redox processes mdpi.comrsc.orgnih.gov.

Quantitative Subcellular Analysis: Developing methods to quantify specific thiol modifications (e.g., glutathionylation, S-sulfhydration) at the protein level within distinct organelles will provide a more complete picture of subcellular redox regulation researchgate.netwsu.edu.

Multi-Modal Imaging: Combining fluorescent thiol probes with other imaging modalities (e.g., mass spectrometry imaging) could provide complementary information on thiol localization and chemical identity at high resolution.

These future directions underscore the continued importance of this compound and its evolving family of fluorescent probes as indispensable tools for unraveling the intricate roles of thiols in health and disease.

Q & A

Q. What are the key chemical properties of ThioGlo 3 that make it suitable for detecting thiol groups in biological systems?

this compound’s specificity for thiols arises from its maleimide moiety, which reacts covalently with sulfhydryl groups. Researchers should validate its reactivity under physiological pH (6.5–7.5) using controlled kinetic assays and compare fluorescence emission spectra (e.g., λex/λem = 385/485 nm) against negative controls lacking thiols . For reproducibility, document buffer composition, temperature, and competing reductants (e.g., DTT) that may alter reaction kinetics .

Q. How should researchers optimize this compound concentration to avoid signal saturation in fluorescence-based assays?

Perform a titration curve using a thiol-standard (e.g., glutathione) to identify the linear dynamic range. Use concentrations between 0.1–10 µM this compound and measure fluorescence intensity with a plate reader. Nonlinear regression analysis can determine the optimal concentration where signal proportionality is maintained. Include quenching controls (e.g., N-ethylmaleimide) to confirm specificity .

Q. What are the common pitfalls in sample preparation for this compound-based redox studies?

Thiol oxidation during lysis is a major concern. Use anaerobic conditions or freshly prepared lysis buffers with chelators (e.g., EDTA) to inhibit metalloproteinase activity. Validate sample integrity via Western blotting for glutathionylated proteins or parallel assays like DTNB .

Advanced Methodological Considerations

Q. How can researchers cross-validate this compound-derived thiol quantification data with alternative methodologies like Ellman’s assay?

Design a comparative study using split aliquots of the same sample. Apply this compound fluorescence and Ellman’s spectrophotometric assay (412 nm absorbance). Use Bland-Altman analysis to assess agreement between methods, accounting for variances in detection limits (this compound: ~nM sensitivity vs. Ellman’s: ~µM). Discrepancies may indicate interference from non-protein thiols or matrix effects .

Q. What statistical approaches are recommended for resolving contradictions between this compound fluorescence data and mass spectrometry results in redox studies?

Employ multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, reactive oxygen species). If this compound detects elevated thiols but MS shows oxidation, evaluate post-lysis artifacts or probe stability. Use spike-and-recovery experiments with isotopically labeled thiol standards to assess methodological recovery rates .

Q. How should experimental designs account for this compound’s potential off-target interactions with non-thiol nucleophiles?

Conduct competitive inhibition assays using nucleophiles like histidine or lysine. Pre-incubate this compound with 10-fold molar excess of competitors and measure residual fluorescence activation. Combine with structural modeling (e.g., molecular docking) to predict binding affinities and refine reaction conditions .

Q. What protocols ensure reproducibility in longitudinal studies using this compound for cellular redox monitoring?

Standardize cell harvesting (e.g., trypsinization time), fixative-free processing, and immediate probe addition. Include intra-assay controls (e.g., a reference sample with known thiol content) across batches. Use mixed-effects models to account for temporal variability in fluorescence readings .

Data Interpretation & Integration

Q. How can researchers integrate this compound data into broader redox regulatory models?

Apply systems biology tools (e.g., pathway enrichment analysis) to link thiol modification patterns with transcriptomic or proteomic datasets. Use tools like STRING or Reactome to map interactions between this compound-identified targets and redox-sensitive pathways (e.g., Nrf2/Keap1) .

Q. What criteria should guide the selection of controls for this compound experiments in complex matrices like serum or tissue homogenates?

Use matrix-matched controls spiked with exogenous thiols (e.g., cysteine) to calculate recovery efficiency. For tissue homogenates, include protease/phosphatase inhibitors and assess lipid interference via solvent extraction (e.g., chloroform/methanol). Normalize data to total protein content or DNA concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.